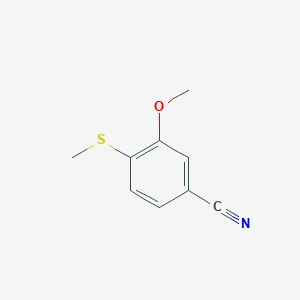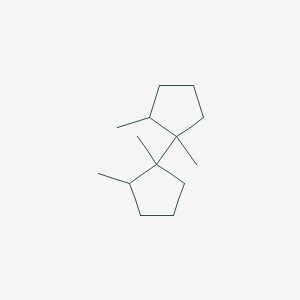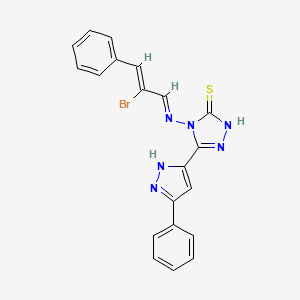![molecular formula C28H24N6O4 B15172042 Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate CAS No. 919102-07-1](/img/structure/B15172042.png)
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate is a complex organic compound that features a unique structure with two pyridine rings connected via diazenyl groups to a central hexanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate typically involves the coupling of pyridine derivatives with diazenyl groups under controlled conditions. One common method involves the use of a coupling reaction between 4-aminopyridine and a diazonium salt, followed by esterification with hexanedioic acid. The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazenyl groups to amines.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors.
Mécanisme D'action
The mechanism of action of Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate involves its interaction with molecular targets through its diazenyl and pyridine groups. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-(pyridin-4-yldiazenyl)phenyl) hexanedioate
- Bis(4-(pyridin-4-yldiazenyl)phenyl) butanedioate
- Bis(4-(pyridin-4-yldiazenyl)phenyl) ethanedioate
Uniqueness
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
919102-07-1 |
|---|---|
Formule moléculaire |
C28H24N6O4 |
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
bis[4-(pyridin-4-yldiazenyl)phenyl] hexanedioate |
InChI |
InChI=1S/C28H24N6O4/c35-27(37-25-9-5-21(6-10-25)31-33-23-13-17-29-18-14-23)3-1-2-4-28(36)38-26-11-7-22(8-12-26)32-34-24-15-19-30-20-16-24/h5-20H,1-4H2 |
Clé InChI |
HHMUOTAPCZMHPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC=NC=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)N=NC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine](/img/structure/B15171968.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)


![2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15171992.png)

![2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15172004.png)
![4-(3-Methylphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15172008.png)


![N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine](/img/structure/B15172020.png)
![5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15172028.png)


